molecular formula C15H16O4 B14264836 Acetic acid;2-(4-methoxyphenyl)phenol CAS No. 135449-07-9

Acetic acid;2-(4-methoxyphenyl)phenol

Cat. No.: B14264836
CAS No.: 135449-07-9
M. Wt: 260.28 g/mol
InChI Key: PYOKXNHCQKEVTB-UHFFFAOYSA-N
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Description

Acetic acid;2-(4-methoxyphenyl)phenol is an organic compound that features both acetic acid and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the nucleophilic aromatic substitution of phenols. This process typically requires the use of strong nucleophiles and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of acetic acid;2-(4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can participate in electrophilic aromatic substitution reactions, making it highly reactive towards electrophiles . Additionally, the acetic acid group can undergo various chemical transformations, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2-(4-methoxyphenyl)phenol is unique due to its combination of acetic acid and phenol functional groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.

Properties

CAS No.

135449-07-9

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

acetic acid;2-(4-methoxyphenyl)phenol

InChI

InChI=1S/C13H12O2.C2H4O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;1-2(3)4/h2-9,14H,1H3;1H3,(H,3,4)

InChI Key

PYOKXNHCQKEVTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC=C(C=C1)C2=CC=CC=C2O

Origin of Product

United States

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